molecular formula C20H18N2O5 B2840040 METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1359390-77-4

METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2840040
CAS No.: 1359390-77-4
M. Wt: 366.373
InChI Key: UIDQMGVPOOAYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Scientific Research Applications

Future Directions

The development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enols containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could be a promising direction for future research.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions . The compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-14-9-7-13(8-10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDQMGVPOOAYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.